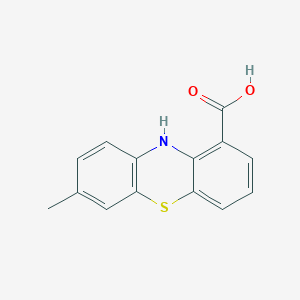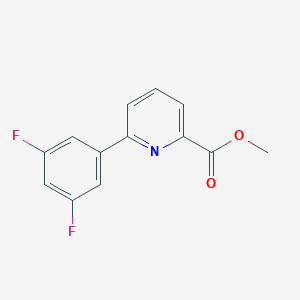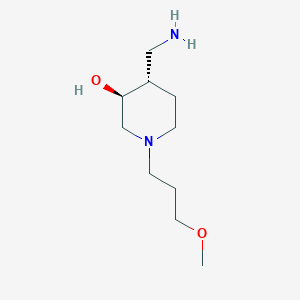
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine, methoxy, methyl, and methylethoxy groups attached to the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives typically involves multiple steps, including bromination, methylation, and methoxylation. The specific synthetic route for Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- may involve:
Bromination: Introduction of a bromine atom at the 2-position of the anthracene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methylation: Addition of a methyl group at the 3-position using methyl iodide and a base such as potassium carbonate.
Methoxylation: Introduction of methoxy groups at the 9 and 10 positions using methanol and a strong acid like sulfuric acid.
Methylethoxylation: Addition of methylethoxy groups at the 1 and 8 positions using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
Industrial production of anthracene derivatives often involves large-scale chemical reactions under controlled conditions. The process may include:
Batch Reactors: For precise control over reaction conditions and product quality.
Continuous Flow Reactors: For high-throughput production and consistent product yield.
Purification: Techniques such as column chromatography and recrystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: Conversion to anthraquinone derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the bromine atom with other functional groups using nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene, 9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Substitution: Anthracene, 2-methoxy-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)-.
Wissenschaftliche Forschungsanwendungen
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of photophysical properties and fluorescence.
Medicine: Investigated for potential use in photodynamic therapy and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of anthracene derivatives often involves their ability to absorb and emit light. The presence of substituents like bromine, methoxy, and methylethoxy groups can influence the electronic properties of the molecule, affecting its photophysical behavior. These compounds can interact with molecular targets such as DNA and proteins, making them useful in biological imaging and photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene, 9,10-dimethoxy-: Lacks the bromine and methylethoxy groups.
Anthracene, 2-bromo-9,10-dimethoxy-: Lacks the methyl and methylethoxy groups.
Anthracene, 9,10-dimethoxy-3-methyl-: Lacks the bromine and methylethoxy groups.
Uniqueness
Anthracene, 2-bromo-9,10-dimethoxy-3-methyl-1,8-bis(1-methylethoxy)- is unique due to the combination of bromine, methoxy, methyl, and methylethoxy groups, which impart distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific fluorescence characteristics and chemical reactivity.
Eigenschaften
CAS-Nummer |
919114-34-4 |
|---|---|
Molekularformel |
C23H27BrO4 |
Molekulargewicht |
447.4 g/mol |
IUPAC-Name |
2-bromo-9,10-dimethoxy-3-methyl-1,8-di(propan-2-yloxy)anthracene |
InChI |
InChI=1S/C23H27BrO4/c1-12(2)27-17-10-8-9-15-18(17)22(26-7)19-16(21(15)25-6)11-14(5)20(24)23(19)28-13(3)4/h8-13H,1-7H3 |
InChI-Schlüssel |
AVPZTHHFJRXVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C(=CC=C3)OC(C)C)C(=C2C(=C1Br)OC(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![1-Phenyl-3-{[1-(phenylsulfanyl)naphthalen-2-yl]amino}but-2-en-1-one](/img/structure/B14185278.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)

